Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate
Overview
Description
Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a phenyl group attached to the picolinate core
Scientific Research Applications
Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a related compound, “Methyl 4-(hydroxymethyl)benzoate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the picolinate core, followed by the introduction of the hydroxymethyl, methyl, and phenyl groups through various chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.
Mechanism of Action
The mechanism of action of Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can enhance the compound’s lipophilicity and ability to cross cell membranes. These properties contribute to its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate can be compared with other picolinate derivatives, such as:
Methyl 6-(hydroxymethyl)-3-methylpicolinate: Lacks the phenyl group, which may affect its biological activity and chemical properties.
Methyl 6-(hydroxymethyl)-4-phenylpicolinate: Lacks the methyl group, which may influence its reactivity and interactions with other molecules.
Methyl 3-methyl-4-phenylpicolinate: Lacks the hydroxymethyl group, which may reduce its ability to form hydrogen bonds and affect its solubility.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
methyl 6-(hydroxymethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11-6-4-3-5-7-11)8-12(9-17)16-14(10)15(18)19-2/h3-8,17H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXVTMWJOTMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1C(=O)OC)CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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